Methyl 2-(chlorosulfonyl)-6-formylisonicotinate
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Overview
Description
Methyl 2-(chlorosulfonyl)-6-formylisonicotinate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a methyl ester of isonicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-formylisonicotinate typically involves the chlorosulfonylation of methyl 6-formylisonicotinate. This reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous-flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-formylisonicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide derivatives.
Hydrolysis: In the presence of water, the chlorosulfonyl group is hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride (SnCl₂) is often used as a reducing agent in the reduction of the chlorosulfonyl group.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis or reduction reactions
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-6-formylisonicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is employed in the preparation of functional materials, such as polymers and dyes.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-formylisonicotinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another sulfonylating agent with similar reactivity but different functional groups.
6-Chlorosulfonylbenzoxazolin-2-one: A compound with a similar chlorosulfonyl group but attached to a benzoxazolinone ring.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-formylisonicotinate is unique due to its combination of a chlorosulfonyl group with a formyl-substituted isonicotinic acid ester. This unique structure allows for specific reactivity patterns and applications in organic synthesis and pharmaceuticals that are not shared by other similar compounds .
Properties
Molecular Formula |
C8H6ClNO5S |
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Molecular Weight |
263.66 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClNO5S/c1-15-8(12)5-2-6(4-11)10-7(3-5)16(9,13)14/h2-4H,1H3 |
InChI Key |
ITVFVCQMSMNECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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